苯胺-d7

描述

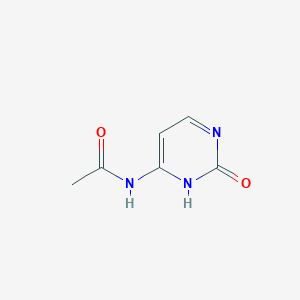

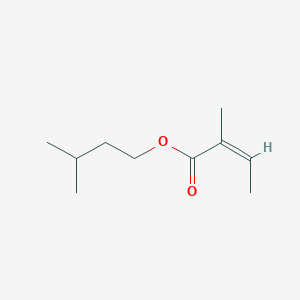

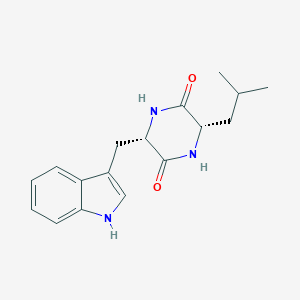

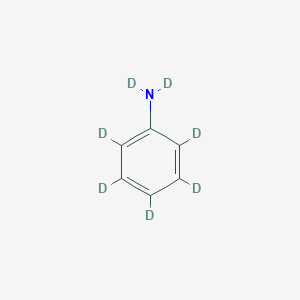

Aniline-d7, also known as deuterated aniline, is an isotopologue of aniline where the hydrogen atoms are replaced by deuterium. This compound is particularly useful in various scientific research applications due to its unique properties. Aniline itself is an aromatic amine with the chemical formula C6H5NH2, consisting of a phenyl group attached to an amino group .

科学研究应用

芳香胺研究的模型化合物

苯胺-d7 通常被用作研究芳香胺的模型化合物 . 芳香胺是一类广泛用于染料、药物和聚合物生产的化学品。了解这些化合物的行为对于预测其对环境的影响和健康影响至关重要。

各种化合物的合成

This compound 在各种化合物的合成中起着关键作用 . 它可以用作各种化学反应的起始原料或中间体,从而产生具有不同性质和应用的各种物质。

有机反应机理的研究

This compound 用于有机反应机理的研究 . 通过研究该化合物在不同条件下的反应方式,研究人员可以深入了解控制有机化学的基本过程。

染料和塑料的生产

This compound 作为生产染料和塑料的起始原料 . 它的化学结构使其易于修饰,使其成为合成这些材料的多功能成分。

环境污染研究

This compound 用于与环境污染有关的研究 . 例如,它已被用于研究在有氧条件下苯胺的生物降解,通过稳定同位素探测 (SIP) 和等密度梯度离心技术 .

稳定同位素探测 (SIP)

This compound 可用于稳定同位素探测 (SIP),这是一种用于追踪微生物群落中营养物质流动技术的技术 . 在这种情况下,this compound 充当示踪剂,使研究人员能够识别哪些微生物参与了苯胺的降解 .

作用机制

Target of Action

As an aromatic amine, Aniline-d7’s primary target is based on the presence of a nitrogen atom within its structure . This nitrogen atom exhibits the capability to form various bonds, including hydrogen bonds and covalent bonds, with other atoms .

Mode of Action

The nitrogen atom in Aniline-d7’s structure allows it to form various bonds, including hydrogen bonds and covalent bonds, with other atoms . This interaction with its targets leads to changes at the molecular level, which can have significant effects on biological systems.

Biochemical Pathways

Aniline-d7 and its derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . The plasma concentrations of aniline and its dimethyl derivatives after single oral doses were quantitatively measured and semi-quantitatively estimated . The primary acetylated metabolites of aniline were more extensively formed , indicating that aniline acclimation had a strong impact on the bacterial community structure .

Pharmacokinetics

The pharmacokinetics of Aniline-d7 involves its absorption, distribution, metabolism, and excretion (ADME). The quantitatively determined elimination rates of aniline based on rat plasma versus time curves were generally rapid . The areas under the curve of unmetabolized aniline estimated using simplified physiologically based pharmacokinetic models showed an apparently positive correlation with the reported lowest-observed-effect levels for haematotoxicity of these chemicals .

Result of Action

The molecular and cellular effects of Aniline-d7’s action are primarily related to its haematotoxicity after metabolic N-hydroxylation . It has been reported that Aniline-d7 and its derivatives can cause damage to organs (blood) through prolonged or repeated exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Aniline-d7. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties . Furthermore, spillage and fire water can cause pollution of watercourses .

准备方法

Synthetic Routes and Reaction Conditions: Aniline-d7 can be synthesized through the reduction of nitrobenzene using deuterium gas. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the nucleophilic aromatic substitution of deuterated aryl halides with ammonia or amines .

Industrial Production Methods: Industrial production of Aniline-d7 follows similar methods as laboratory

属性

IUPAC Name |

N,N,2,3,4,5,6-heptadeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-LQHBDRBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163042 | |

| Record name | (2H7)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14545-23-4 | |

| Record name | Benzen-2,3,4,5,6-d5-amine-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14545-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H7)Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H7)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H7]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is aniline-d7 used instead of regular aniline in certain research applications?

A1: Aniline-d7 is primarily used in research as an isotopic label. The replacement of hydrogen (H) with deuterium (D) in the amino group and benzene ring impacts molecular vibrations without significantly altering the overall chemical behavior. This difference in vibrational frequencies is detectable through techniques like infrared (IR) spectroscopy, allowing researchers to track the aniline-d7 molecule within complex systems []. This makes it particularly useful for studying reaction mechanisms and molecular dynamics.

Q2: How does deuteration influence the spectroscopic properties of aniline, specifically in the context of vibrational spectroscopy?

A2: Deuteration causes a significant shift in the vibrational frequencies associated with the C-D bonds compared to C-H bonds. This is due to the mass difference between deuterium and hydrogen. For instance, in aniline adsorbed on aluminum halides, the N-H stretching and ND2 bending modes exhibit large frequency shifts, providing insights into the nature of the interaction between aniline and the metal halides [].

Q3: Can you elaborate on the use of aniline-d7 in elucidating reaction mechanisms, providing specific examples from the provided research?

A3: Absolutely. One example is the study on the ruthenium-catalyzed coupling reaction of aniline and ethylene []. By comparing the reaction rates of aniline and aniline-d7, researchers observed a normal isotope effect (k(NH)/k(ND) = 2.2). This observation, along with other kinetic data, suggested that the breaking of the N-H bond is a rate-limiting step in the catalytic cycle.

Q4: The research mentions aniline-d7 being utilized in single-crystal studies. Could you elaborate on the significance of using aniline-d7 in such studies, particularly in the context of phase transitions and high-pressure behavior?

A4: Using neutron powder diffraction on aniline-d7, alongside X-ray diffraction on aniline-h7, enabled researchers to determine the structural changes occurring during phase transitions of aniline under high pressure []. The contrasting scattering properties of deuterium and hydrogen for neutrons provide complementary structural information, leading to a more detailed understanding of the intermolecular interactions and the reasons behind the pressure-induced phase stability of aniline.

Q5: What are some of the challenges associated with using deuterated compounds like aniline-d7 in research?

A5: While deuteration offers valuable insights, some challenges exist:

Q6: Beyond the applications mentioned in the provided papers, are there other potential research areas where aniline-d7 could be valuable?

A6: Given its unique properties, aniline-d7 could be applied in:

- Developing and validating analytical methods: It can serve as an internal standard in mass spectrometry for the accurate quantification of aniline in complex matrices [].

- Studying photochemical reactions: The impact of deuteration on the excited-state dynamics of aniline can provide valuable insights into photochemical reaction pathways [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)